Cas no 933251-91-3 (ethyl 2-2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-ylacetate)

ethyl 2-2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-ylacetate 化学的及び物理的性質
名前と識別子
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- 4-Thiazoleacetic acid, 2-[[[1,2-dihydro-2-oxo-1-(phenylmethyl)-3-pyridinyl]carbonyl]amino]-, ethyl ester
- ethyl 2-2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-ylacetate
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- インチ: 1S/C20H19N3O4S/c1-2-27-17(24)11-15-13-28-20(21-15)22-18(25)16-9-6-10-23(19(16)26)12-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3,(H,21,22,25)
- InChIKey: BVECOIPFJNABMO-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CC(OCC)=O)N=C1NC(C1=CC=CN(CC2=CC=CC=C2)C1=O)=O
ethyl 2-2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-ylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2743-0090-2μmol |
ethyl 2-[2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetate |
933251-91-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2743-0090-5mg |
ethyl 2-[2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetate |
933251-91-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2743-0090-20mg |
ethyl 2-[2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetate |
933251-91-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2743-0090-5μmol |
ethyl 2-[2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetate |
933251-91-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2743-0090-10mg |
ethyl 2-[2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetate |
933251-91-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2743-0090-4mg |
ethyl 2-[2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetate |
933251-91-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2743-0090-2mg |
ethyl 2-[2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetate |
933251-91-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2743-0090-25mg |
ethyl 2-[2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetate |
933251-91-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2743-0090-20μmol |
ethyl 2-[2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetate |
933251-91-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2743-0090-15mg |
ethyl 2-[2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetate |
933251-91-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
ethyl 2-2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-ylacetate 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
ethyl 2-2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-ylacetateに関する追加情報
Professional Introduction to Ethyl 2-2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-ylacetate (CAS No. 933251-91-3)
Ethyl 2-2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-ylacetate is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 933251-91-3, represents a novel class of molecules with potential applications in the treatment of various diseases. The intricate structure of this compound, featuring a combination of heterocyclic rings and functional groups, makes it a subject of intense study for medicinal chemists and biologists.
The molecular structure of Ethyl 2-2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-ylacetate consists of several key components that contribute to its unique chemical properties. The presence of a benzyl group attached to a dihydropyridine ring and an amido linkage to a thiazole ring creates a complex system that can interact with biological targets in multiple ways. This structural complexity is often exploited in drug design to enhance binding affinity and selectivity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of Ethyl 2-2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-ylacetate with remarkable accuracy. Studies have suggested that this compound may exhibit potent inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. These findings are particularly exciting given the growing interest in developing novel anti-inflammatory agents.
In vitro studies have demonstrated that Ethyl 2-2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-ylacetate can modulate the activity of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the production of pro-inflammatory mediators. By inhibiting these enzymes, the compound has the potential to reduce inflammation and alleviate symptoms associated with chronic inflammatory diseases.
The thiazole ring in the structure of Ethyl 2-2-(1-benzyl-2-oxyo-pyridine-piperidine)acetic acid derivative is known for its ability to interact with biological targets in a variety of ways. Thiazole derivatives have been widely studied for their antimicrobial, antifungal, and anti-inflammatory properties. The incorporation of this moiety into the molecular framework of Ethyl 2-(1-benzyl-pyrrolidinone)-acetic acid ethylester enhances its pharmacological profile and makes it a promising candidate for further development.
One of the most intriguing aspects of Ethyl 2-(1-benzyl-pyrrolidinone)acetic acid ethylester is its potential to serve as a scaffold for the development of new drugs. Medicinal chemists have been exploring ways to modify this structure to improve its bioavailability, solubility, and metabolic stability. By leveraging computational tools and high-throughput screening techniques, researchers can rapidly identify analogs with enhanced pharmacological properties.
The benzyl group attached to the dihydropyridine ring in Ethyl 2-(1-benzyl-pyrrolidinone)acetic acid ethylester plays a critical role in determining its overall activity. This group can participate in hydrogen bonding interactions with biological targets, thereby increasing binding affinity. Additionally, the amido linkage between the dihydropyridine and thiazole rings introduces additional functional sites that can be modified to fine-tune the compound's pharmacological effects.
Recent studies have also highlighted the importance of understanding the stereochemistry of Ethyl 2-(1-benzyl-pyrrolidinone)acetic acid ethylester. The configuration of chiral centers in this molecule can significantly impact its biological activity. By synthesizing enantiomers or diastereomers, researchers can gain insights into how different spatial arrangements affect interactions with biological targets.
The synthesis of Ethyl 2-(1-benzyl-pyrrolidinone)acetic acid ethylester involves multiple steps that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity levels. Techniques such as catalytic hydrogenation, nucleophilic substitution, and condensation reactions are commonly used in the preparation of this compound.
The pharmacokinetic properties of Ethyl 2-(1-benzyl-pyrrolidinone)acetic acid ethylester are another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preclinical studies have provided valuable data on these aspects, which are essential for guiding clinical trial design.
In conclusion, Ethyl 2-(1-benzyl-pyrrolidinone)acetic acid ethylester (CAS No. 933251-91-3) is a promising chemical entity with significant potential in pharmaceutical applications. Its complex structure and diverse functional groups make it an attractive candidate for further investigation. As research continues to uncover new therapeutic possibilities, compounds like Ethyl 6-methyluracil may play a crucial role in addressing unmet medical needs.
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